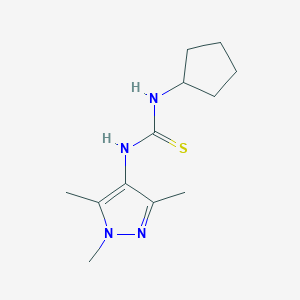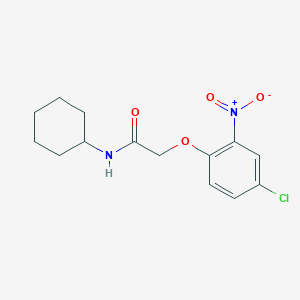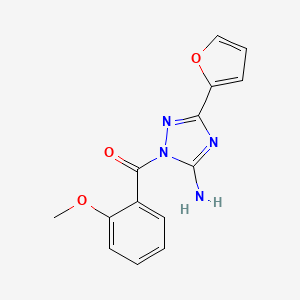
1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole is an organic compound that belongs to the family of benzimidazole derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
Mécanisme D'action
The mechanism of action of 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of certain enzymes or proteins involved in cell proliferation and viral replication. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole can induce changes in various biochemical and physiological parameters. For instance, it has been found to decrease the levels of pro-inflammatory cytokines and increase the activity of antioxidant enzymes in animal models. The compound has also been shown to reduce the expression of certain genes involved in cancer cell proliferation and migration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole in lab experiments is its high purity and relatively easy synthesis method. The compound is stable and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the research and development of 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole. One potential direction is the optimization of its chemical structure to improve its pharmacological properties, such as solubility and bioavailability. Another direction is the investigation of its potential use in combination with other drugs or therapies for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action and identify the molecular targets of this compound.
Méthodes De Synthèse
The synthesis of 1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole involves the reaction of 2-isopropyl-1H-benzimidazole with 2-bromo-2-propen-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate, which undergoes elimination to give the final product. The yield of this reaction is relatively high, and the purity of the compound can be achieved through recrystallization.
Applications De Recherche Scientifique
1-(2-bromo-2-propen-1-yl)-2-isopropyl-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to possess anti-inflammatory, anti-tumor, and anti-viral activities. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of anti-cancer drugs. Additionally, it has been found to inhibit the replication of the hepatitis B virus, suggesting its potential use in the treatment of viral infections.
Propriétés
IUPAC Name |
1-(2-bromoprop-2-enyl)-2-propan-2-ylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2/c1-9(2)13-15-11-6-4-5-7-12(11)16(13)8-10(3)14/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKSYOSHTHGXHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2N1CC(=C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-diisopropyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5747802.png)
![1-{4-[(5-acetyl-2-methoxybenzyl)oxy]phenyl}-1-butanone](/img/structure/B5747808.png)

![7-[(4-methylbenzyl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B5747822.png)
![N-[4-(benzyloxy)benzyl]-4H-1,2,4-triazol-4-amine](/img/structure/B5747852.png)


![ethyl {4-[(acetylamino)sulfonyl]phenyl}carbamate](/img/structure/B5747866.png)
![4-chloro-N'-{[(2-chlorophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5747867.png)

![4-bromo-3-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B5747887.png)
